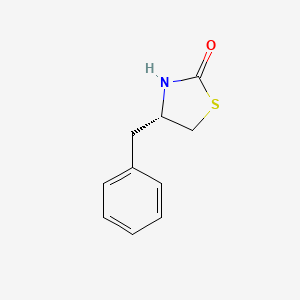

(S)-4-Benzyl-1,3-thiazolidine-2-one

説明

(S)-4-Benzyl-1,3-thiazolidine-2-one is a chiral compound that belongs to the thiazolidine family This compound is characterized by a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms The presence of a benzyl group attached to the fourth position of the thiazolidine ring adds to its unique chemical properties

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Benzyl-1,3-thiazolidine-2-one typically involves the reaction of L-cysteine with benzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the thiazolidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to isolate the desired product.

化学反応の分析

Types of Reactions: (S)-4-Benzyl-1,3-thiazolidine-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of thiazolidine derivatives with different substituents.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Benzyl-substituted thiazolidine derivatives.

科学的研究の応用

Chiral Auxiliary in Asymmetric Synthesis

One of the primary applications of (S)-4-benzyl-1,3-thiazolidine-2-one is its function as a chiral auxiliary in asymmetric synthesis. This compound facilitates the formation of stereocenters in various reactions, particularly in aldol coupling reactions.

Case Study: Asymmetric Aldol Coupling

In a study by Mejía-Nuñez et al., this compound was employed as a chiral auxiliary to achieve high stereoselectivity in aldol reactions using titanium enolates. The researchers demonstrated that this compound could lead to the formation of aldol adducts with excellent yields and enantiomeric excesses, showcasing its utility in synthesizing complex molecules with defined stereochemistry .

Anticancer Potential

Recent research has highlighted the potential of thiazolidinone derivatives, including this compound, as anticancer agents. The structural features of thiazolidinones contribute to their biological activity against various cancer cell lines.

Research Findings

A review article discussed the structure-activity relationship (SAR) of thiazolidinone derivatives and their anticancer properties. It was reported that modifications to the thiazolidinone core could enhance cytotoxicity against specific cancer cell lines. The study emphasized that compounds with electron-withdrawing groups exhibited improved activity, suggesting that this compound could be further explored for its anticancer effects through structural optimization .

Synthetic Methodologies

This compound is also used in various synthetic methodologies beyond its role as a chiral auxiliary. It serves as a building block for synthesizing other bioactive compounds.

Example: Synthesis of Thiazolidinone Derivatives

In a recent synthesis reported by Foroughifar et al., this compound was utilized in multi-component reactions to generate novel thiazolidinone derivatives. The study illustrated how this compound could be integrated into one-pot reactions to yield products with diverse biological activities .

Summary Table of Applications

作用機序

The mechanism of action of (S)-4-Benzyl-1,3-thiazolidine-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, such as reduced inflammation or antimicrobial activity. The exact molecular pathways involved depend on the specific application and target of the compound.

類似化合物との比較

®-4-Benzyl-1,3-thiazolidine-2-one: The enantiomer of the compound, which may exhibit different biological activities.

4-Benzyl-1,3-thiazolidine: Lacks the chiral center, leading to different chemical and biological properties.

Thiazolidine-2-one: The parent compound without the benzyl group, which serves as a basis for various derivatives.

Uniqueness: (S)-4-Benzyl-1,3-thiazolidine-2-one is unique due to its chiral nature and the presence of the benzyl group, which imparts distinct chemical and biological properties

生物活性

(S)-4-Benzyl-1,3-thiazolidine-2-one is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound’s biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The compound has been shown to inhibit the growth of various bacteria and fungi, indicating its potential as a therapeutic agent against infections. Additionally, studies suggest that it may possess anticancer properties through mechanisms such as apoptosis induction in cancer cells.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes by binding to their active sites. This binding prevents substrate access and subsequent catalysis, leading to reduced inflammation and antimicrobial effects.

- Anticancer Mechanisms : Evidence suggests that this compound may induce apoptosis in cancer cells, although the precise pathways remain under investigation.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. The presence of the benzyl group is believed to enhance its antimicrobial properties compared to other thiazolidine derivatives. For instance:

| Compound | Activity | IC50 Value |

|---|---|---|

| This compound | Antimicrobial | Not specified |

| Thiazolidine-2-thione | Xanthine oxidase inhibitor | 72.15 μmol/L |

| Compound 6k (thiazolidine derivative) | Strongest XO inhibitor | 3.56 μmol/L |

The table above highlights the comparative potency of related compounds, emphasizing the need for further exploration into how structural modifications can enhance efficacy .

Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against various pathogens, including Candida albicans and Escherichia coli. The results indicated notable inhibitory effects, suggesting its potential as an alternative treatment for resistant strains .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. Mechanistic studies revealed that the compound modulates several signaling pathways associated with cell survival and proliferation. Further research is needed to elucidate these pathways fully .

特性

IUPAC Name |

(4S)-4-benzyl-1,3-thiazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOTCRDXCVRFUOW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)S1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649642 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219821-18-8 | |

| Record name | (4S)-4-Benzyl-1,3-thiazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis method described in the paper for (S)-4-Benzyl-1,3-thiazolidine-2-one?

A1: The paper focuses on a specific synthesis method for various substituted thiazolidin-2-ones, including this compound, from their corresponding thiazolidine-2-thiones using bromoethanol and sodium ethoxide in ethanol []. While the paper highlights the antibiotic activity of specific derivatives ((S)-4-isobutyl and (S)-4-benzylthiazolidin-2-ones) against Candida albicans and Escherichia coli, it doesn't delve into the specific mechanism of action for this compound. The significance lies in the method's potential for producing this compound, allowing for further research into its properties and applications.

Q2: Does the paper discuss the structure-activity relationship (SAR) for this compound and its antibiotic activity?

A2: While the paper itself doesn't explicitly detail the SAR for this compound, it does mention that the bioassay results indicate some inhibitory activity against Candida albicans and Escherichia coli []. This suggests that the 4-benzyl substituent on the thiazolidin-2-one core plays a role in its antibiotic activity. Further research is needed to understand the specific structural features responsible for this activity and to explore potential modifications for improved potency and selectivity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。